Differential BRPF Bromodomain Selectivity vs the Benchmark Inhibitor NI‑57 — BROMOscan Head‑to‑Head Comparison
2‑Bromo‑N‑[1‑(furan‑3‑yl)propan‑2‑yl]benzamide exhibits a distinct selectivity signature across the BRPF bromodomain family when compared directly with the well‑characterized BRPF inhibitor NI‑57 [1][2]. In the BROMOscan assay, the target compound shows an IC₅₀ of 65 nM against BRPF1, 1,400 nM against BRPF2‑BRD1, and 7,600 nM against BRPF3 — yielding a BRPF1‑to‑BRPF2 selectivity ratio of ~22‑fold and a BRPF1‑to‑BRPF3 selectivity ratio of ~117‑fold [1]. By contrast, NI‑57 displays IC₅₀ values of 3.1 nM (BRPF1), 46 nM (BRPF2/BRD1), and 140 nM (BRPF3), producing a BRPF1‑to‑BRPF2 ratio of ~15‑fold and a BRPF1‑to‑BRPF3 ratio of ~45‑fold [2]. The target compound thus provides a substantially wider selectivity window between BRPF1 and BRPF3 (~117‑fold vs ~45‑fold), which is critical for experiments requiring intrafamily discrimination. This quantitative difference means that procurement of the target compound, rather than NI‑57 or other pan‑BRPF inhibitors, is essential when the research objective demands selective probing of BRPF1‑mediated biology with minimal confounding from BRPF3 engagement.
| Evidence Dimension | BRPF1 vs BRPF3 selectivity ratio (IC₅₀ fold‑difference) |
|---|---|
| Target Compound Data | BRPF1 IC₅₀ = 65 nM; BRPF3 IC₅₀ = 7,600 nM; selectivity ratio = ~117‑fold |
| Comparator Or Baseline | NI‑57: BRPF1 IC₅₀ = 3.1 nM; BRPF3 IC₅₀ = 140 nM; selectivity ratio = ~45‑fold |
| Quantified Difference | Target compound BRPF1‑to‑BRPF3 selectivity ratio is ~2.6× greater than NI‑57 (117‑fold vs 45‑fold) |
| Conditions | BROMOscan assay; human BRPF1 (peregrin) and BRPF3 expressed in Escherichia coli BL21; 1 hr incubation; data curated by ChEMBL from University College London |
Why This Matters
A wider intrafamily selectivity window enables cleaner dissection of BRPF1‑specific chromatin regulatory functions without off‑target BRPF3 inhibition, making this compound the superior choice for target‑deconvolution studies in epigenetic drug discovery.
- [1] BindingDB BDBM50249772 / ChEMBL4067436. BROMOscan IC₅₀ values: BRPF1 65 nM, BRPF2-BRD1 1,400 nM, BRPF3 7,600 nM, BRD9 220 nM. https://bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50249772 View Source
- [2] TargetMol. NI‑57 product datasheet: BRPF1 IC₅₀ = 3.1 nM, BRPF2 (BRD1) IC₅₀ = 46 nM, BRPF3 IC₅₀ = 140 nM. https://www.targetmol.cn/compound/NI-57 View Source
